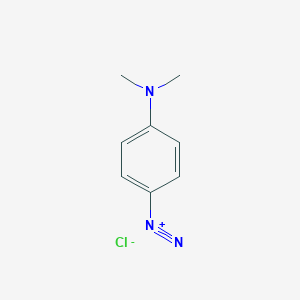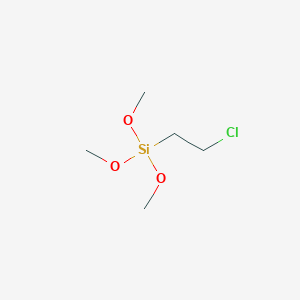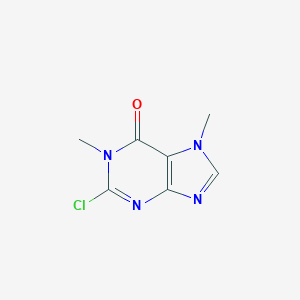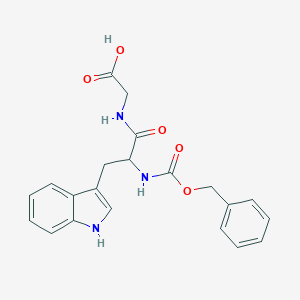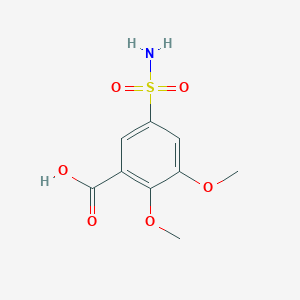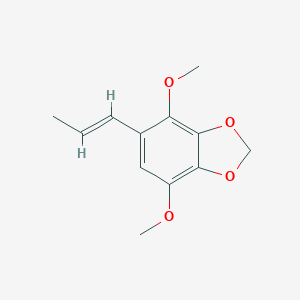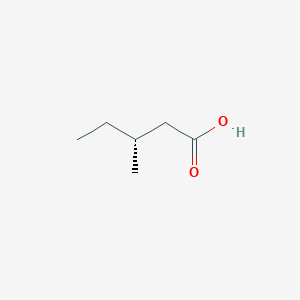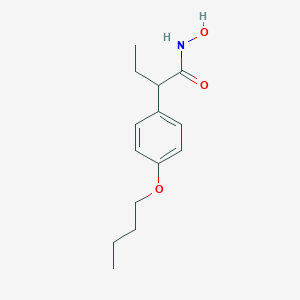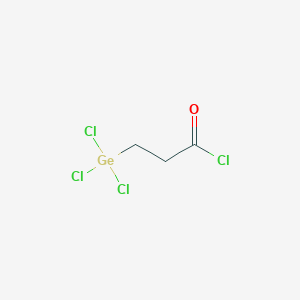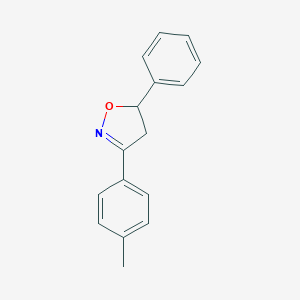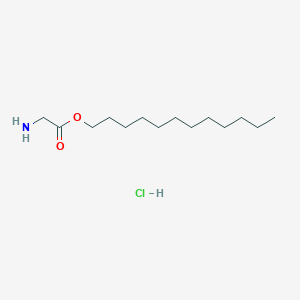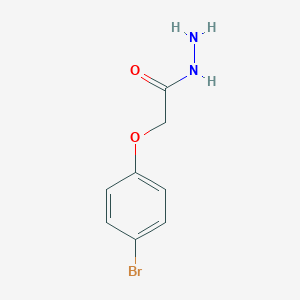
2-(4-Bromophenoxy)acetohydrazide
Overview
Description
2-(4-Bromophenoxy)acetohydrazide is a chemical compound with the molecular formula C8H9BrN2O2. It belongs to the class of hydrazides, which are known for their significant biological activities, including antibacterial, antifungal, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of 2-(4-Bromophenoxy)acetohydrazide is the Nickel (II) ion (Ni(II)) . This compound forms a coordination complex with Ni(II), serving as a ligand . The Ni(II) ion is six-coordinated, forming a distorted octahedron .
Mode of Action
This compound interacts with its target, Ni(II), through a bidentate coordination. This interaction involves the carbonyl oxygen atom and the amine nitrogen of the this compound . The oxygen of the isopropanol molecule, the chlorine atom, and two other chlorine atoms serve as bridges between two metal atoms .
Biochemical Pathways
It’s known that hydrazide derivatives, to which this compound belongs, are key intermediates for synthesizing novel biologically active derivatives . These derivatives exhibit antibacterial, antifungal, and antimicrobial activities .
Result of Action
The coordination compound formed by this compound and Ni(II) exhibits a polymeric structure . The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)acetohydrazide typically involves the reaction of 4-bromophenol with chloroacetic acid to form 2-(4-bromophenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate . The reaction conditions generally include:
Step 1: Reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-bromophenoxy)acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Condensation Reactions: Products include hydrazones, which are useful intermediates in organic synthesis.
Scientific Research Applications
2-(4-Bromophenoxy)acetohydrazide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of biologically active compounds with potential antibacterial, antifungal, and antiviral activities.
Coordination Chemistry: It acts as a ligand in the formation of coordination compounds with metals such as nickel(II), which have unique structural and functional properties.
Material Science: Its derivatives are explored for their potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetohydrazide
- 2-(4-Fluorophenoxy)acetohydrazide
- 2-(4-Methylphenoxy)acetohydrazide
Uniqueness
2-(4-Bromophenoxy)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
2-(4-bromophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZQWMLTVDXDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351136 | |
| Record name | 2-(4-bromophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-00-4 | |
| Record name | 2-(4-bromophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of 2-(4-Bromophenoxy)acetohydrazide with Nickel(II) ions?
A1: The research article describes the synthesis and structural characterization of a novel coordination polymer formed between this compound (acting as a ligand) and Nickel(II) ions []. The study reveals that the ligand coordinates to the nickel ion in a bidentate fashion, utilizing both the carbonyl oxygen and the amine nitrogen atoms. This coordination, along with bridging interactions from chlorine atoms and isopropanol molecules, leads to the formation of a polymeric structure. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

